molecular formula C19H14Cl4N4OS B5240123 2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE

2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B5240123
M. Wt: 488.2 g/mol
InChI Key: FXUCFMZIZAQBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate is then cyclized to form the triazole ring. The allyl and dichlorophenyl groups are introduced through subsequent reactions, such as alkylation and halogenation .

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the synthesis of complex organic compounds.

Chemical Reactions Analysis

2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like chlorine or bromine .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide or an aldehyde, while reduction of the triazole ring can lead to the formation of a dihydrotriazole derivative .

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a key role in the metabolism of various compounds . This inhibition can lead to the accumulation of toxic metabolites, resulting in cell death.

Additionally, the compound’s dichlorophenyl groups can interact with cellular membranes, disrupting their integrity and function . This dual mechanism of action contributes to the compound’s potent antimicrobial and antifungal properties.

Comparison with Similar Compounds

2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE can be compared with other similar compounds, such as 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE and 2-[(3-ALLYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE . These compounds share similar structural features, such as the presence of a triazole or pyrimidine ring and dichlorophenyl groups. their unique substituents, such as the allyl and pyridinyl groups, confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl4N4OS/c1-2-7-27-18(13-5-3-11(20)8-14(13)22)25-26-19(27)29-10-17(28)24-16-6-4-12(21)9-15(16)23/h2-6,8-9H,1,7,10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUCFMZIZAQBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.